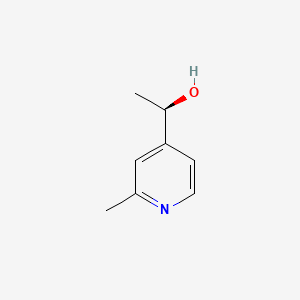
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group at the 5-position and an isoxazole ring substituted with a carboxylic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dicarbonyl compounds in the presence of an acid catalyst.
Methylation: The furan ring is then methylated at the 5-position using methyl iodide and a base such as potassium carbonate.
Isoxazole Ring Formation: The isoxazole ring is formed by the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(5-Methyl-2-furanyl)-5-aminoisoxazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Methyl-2-furanyl)-2-isoxazolecarboxylic acid: Similar structure but with the carboxylic acid group at the 2-position of the isoxazole ring.
3-(5-Methyl-2-furanyl)-4-isoxazolecarboxylic acid: Similar structure but with the carboxylic acid group at the 4-position of the isoxazole ring.
3-(5-Methyl-2-furanyl)-5-pyrazolecarboxylic acid: Similar structure but with a pyrazole ring instead of an isoxazole ring.
Uniqueness
3-(5-Methyl-2-furanyl)-5-isoxazolecarboxylic acid is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
901927-34-2 |
|---|---|
Fórmula molecular |
C9H7NO4 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
3-(5-methylfuran-2-yl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)6-4-8(9(11)12)14-10-6/h2-4H,1H3,(H,11,12) |
Clave InChI |
GFUJNBCMZXYEDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=NOC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


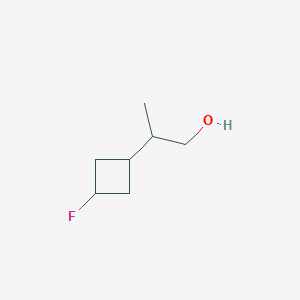
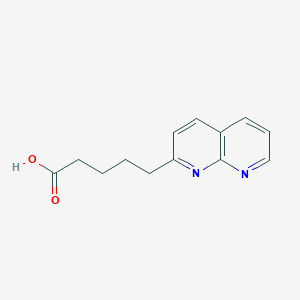

![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
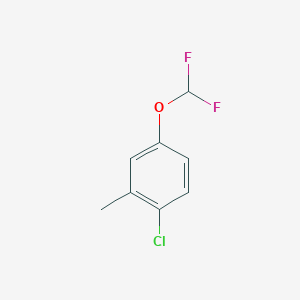
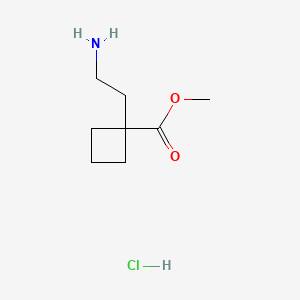

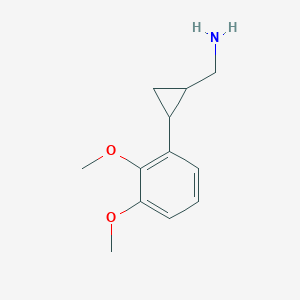
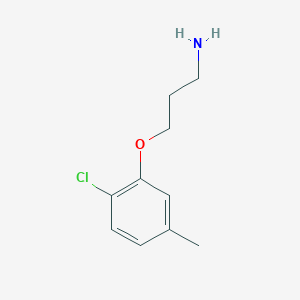
![{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride](/img/structure/B15315744.png)

